molecular formula C22H23N3O3 B6485161 N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-3-methyl-4-nitrobenzamide CAS No. 941931-82-4

N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-3-methyl-4-nitrobenzamide

Cat. No.: B6485161
CAS No.: 941931-82-4
M. Wt: 377.4 g/mol
InChI Key: XGHYTEOSISIFCN-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-2-(Naphthalen-1-yl)ethyl]-3-methyl-4-nitrobenzamide is a benzamide derivative featuring a dimethylaminoethyl side chain substituted with a naphthalen-1-yl group and a nitro-functionalized aromatic ring. The nitro group at the 4-position of the benzamide ring is electron-withdrawing, which may influence reactivity in further chemical modifications or interactions with biological targets.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-15-13-17(11-12-20(15)25(27)28)22(26)23-14-21(24(2)3)19-10-6-8-16-7-4-5-9-18(16)19/h4-13,21H,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHYTEOSISIFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-3-methyl-4-nitrobenzamide, often referred to as DMN, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for DMN is C19H22N4O2. The compound features a naphthalene moiety, a dimethylamino group, and a nitrobenzamide structure, which contribute to its pharmacological profile. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that DMN may exert its biological effects through several mechanisms:

  • Receptor Interaction : DMN is believed to interact with specific G protein-coupled receptors (GPCRs), which play a crucial role in signal transduction pathways. This interaction can lead to changes in intracellular calcium levels and activation of downstream signaling cascades .
  • Enzymatic Modulation : The compound may influence the activity of certain enzymes involved in metabolic pathways, potentially leading to altered drug metabolism and efficacy.

Antitumor Activity

Several studies have investigated the antitumor properties of DMN. For instance:

  • In Vitro Studies : DMN demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • In Vivo Studies : Animal models treated with DMN showed reduced tumor growth rates compared to control groups, suggesting its potential as an anticancer agent.

Antimicrobial Properties

Preliminary investigations have also suggested that DMN possesses antimicrobial activity:

  • Bacterial Inhibition : In vitro tests indicated that DMN could inhibit the growth of certain bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess potency .

Data Tables

Below is a summary table highlighting key findings related to the biological activity of DMN:

Activity Type Observation Reference
Antitumor ActivityInduces apoptosis in cancer cell lines
In Vivo Tumor ReductionReduced tumor growth in animal models
Antimicrobial ActivityInhibits growth of Staphylococcus aureus
Minimum Inhibitory Concentration (MIC)Determined for various bacterial strains

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(Dimethylamino)ethyl]-4-nitrobenzamide (CAS: 347907-60-2)

  • Molecular Formula : C₁₁H₁₅N₃O₃
  • Molecular Weight : 237.25 g/mol
  • Key Differences: Lacks the naphthalen-1-yl substituent and the 3-methyl group on the benzamide ring. The absence of the naphthalene ring reduces molecular weight and lipophilicity compared to the target compound.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Molecular Features : Contains a 3-methylbenzamide backbone with a hydroxy-dimethylethyl side chain.
  • Key Differences: Replaces the dimethylamino-naphthalenylethyl group with a hydroxy-tertiary alcohol moiety. The hydroxyl group enables hydrogen bonding, increasing solubility in aqueous media compared to the nitro-containing target compound.

Thiourea Derivatives with Naphthalen-1-yl Substituents

  • Example: 1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea
  • Molecular Formula : C₂₉H₃₁N₃S
  • Molecular Weight : 453.64 g/mol
  • Key Differences: Thiourea backbone (C=S) instead of benzamide (C=O), altering hydrogen-bonding capacity and electronic properties.

Quinoline Carboxamide Derivatives

  • Example: N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride
  • Molecular Formula : C₁₅H₂₀ClN₃O₂
  • Molecular Weight : 309.79 g/mol
  • Key Differences: Quinoline ring system provides aromaticity and π-stacking capabilities, contrasting with the nitrobenzamide’s electron-deficient aromatic ring. The hydroxy group at the 4-position may engage in acid-base interactions, unlike the nitro group in the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound C₂₃H₂₅N₃O₃* ~403.47 Nitro, dimethylamino, naphthalene High lipophilicity, electron-deficient ring
N-[2-(Dimethylamino)ethyl]-4-nitrobenzamide C₁₁H₁₅N₃O₃ 237.25 Nitro, dimethylamino Lower steric hindrance, simpler structure
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 Hydroxy, methylbenzamide N,O-bidentate directing group
Thiourea-naphthalene derivative C₂₉H₃₁N₃S 453.64 Thiourea, naphthalene Chiral centers, potential catalysis
Quinoline carboxamide hydrochloride C₁₅H₂₀ClN₃O₂ 309.79 Quinoline, hydroxy, dimethylamino π-stacking, acid-base interactions

*Estimated based on structural analogy to .

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